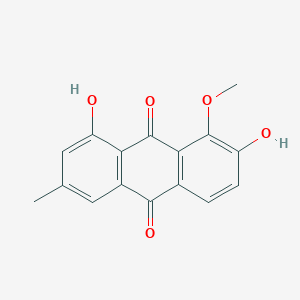

1-O-Methylnataloe-emodin

Overview

Description

1-O-Methylnataloe-emodin is a natural anthraquinone derivative, known for its deep red crystalline appearance. This compound is a derivative of emodin and is primarily extracted from Aloe vera. It is recognized for its stability under acidic conditions and its tendency to decompose in alkaline environments .

Mechanism of Action

Target of Action

It is structurally similar to emodin, which has been shown to interact with multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .

Mode of Action

Emodin, a structurally similar compound, has been shown to have a wide range of biological functions, such as anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that 1-O-Methylnataloe-emodin may have similar interactions with its targets.

Pharmacokinetics

Studies on emodin have shown that it has poor oral bioavailability due to its extensive glucuronidation . Nanoencapsulation has been suggested as a method to overcome these limitations and improve bioavailability .

Result of Action

Emodin has been shown to have a wide range of biological effects, including anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-O-Methylnataloe-emodin has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves numerous interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are still being researched .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Methylnataloe-emodin is typically synthesized through the extraction from Aloe vera. The process involves:

Acid Hydrolysis: Aloe vera leaf meat or extract is subjected to acid hydrolysis.

Separation and Purification: The hydrolyzed product is then separated and purified.

Methylation Reaction: Finally, the purified product undergoes a methylation reaction to yield this compound.

Industrial Production Methods: While the primary method involves extraction from natural sources, industrial production may also employ similar steps but on a larger scale, ensuring higher yields and purity through advanced purification techniques.

Chemical Reactions Analysis

1-O-Methylnataloe-emodin undergoes various chemical reactions, including:

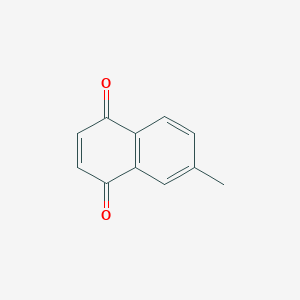

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles, leading to the formation of various substituted anthraquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products:

Scientific Research Applications

1-O-Methylnataloe-emodin has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical behaviors.

Industry: It is used in the production of natural dyes and pigments due to its vibrant color and stability.

Comparison with Similar Compounds

1-O-Methylnataloe-emodin is unique among anthraquinone derivatives due to its specific methylation pattern. Similar compounds include:

Emodin: Another anthraquinone derivative with similar biological activities but different methylation.

Chrysophanol: Known for its anti-inflammatory and anti-cancer properties.

Physcion: Exhibits strong antimicrobial and anti-cancer activities.

Each of these compounds shares a core anthraquinone structure but differs in functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name |

2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZOZMSHTPWVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

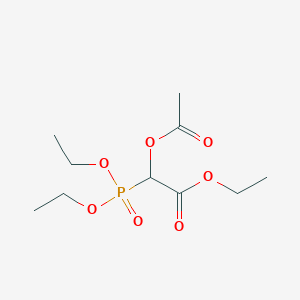

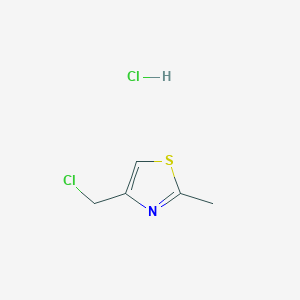

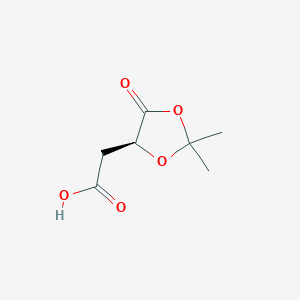

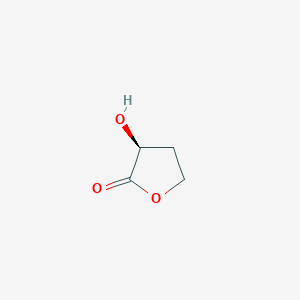

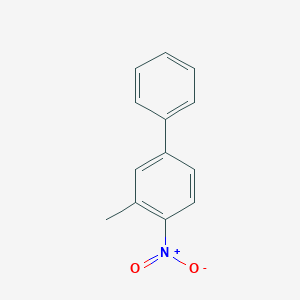

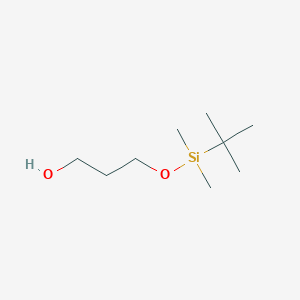

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)